![molecular formula C16H19ClN2OS B2569543 (E)-N-[2-(5-Chloro-1-benzothiophen-3-yl)ethyl]-4-(dimethylamino)but-2-enamide CAS No. 2411337-47-6](/img/structure/B2569543.png)
(E)-N-[2-(5-Chloro-1-benzothiophen-3-yl)ethyl]-4-(dimethylamino)but-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-[2-(5-Chloro-1-benzothiophen-3-yl)ethyl]-4-(dimethylamino)but-2-enamide is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. This compound is also known as A-317491 and has been found to have promising properties in the areas of pain management, cancer treatment, and neuroscience.
作用机制
The mechanism of action of (E)-N-[2-(5-Chloro-1-benzothiophen-3-yl)ethyl]-4-(dimethylamino)but-2-enamide involves its interaction with various receptors and ion channels. In pain management, this compound acts as a potent antagonist of the P2X3 receptor, which is involved in the transmission of pain signals. In cancer treatment, this compound induces apoptosis in cancer cells by activating the caspase pathway. In neuroscience, this compound modulates the activity of ion channels and receptors, which could have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on its mechanism of action and the specific receptors and ion channels it interacts with. In pain management, this compound reduces the transmission of pain signals by blocking the P2X3 receptor. In cancer treatment, this compound induces apoptosis in cancer cells by activating the caspase pathway. In neuroscience, this compound modulates the activity of ion channels and receptors, which could have implications for the treatment of neurological disorders.
实验室实验的优点和局限性
The advantages of using (E)-N-[2-(5-Chloro-1-benzothiophen-3-yl)ethyl]-4-(dimethylamino)but-2-enamide in lab experiments include its potent activity and specificity for certain receptors and ion channels. However, the limitations of using this compound include its potential toxicity and the need for careful handling and disposal.
未来方向
There are several future directions for the research on (E)-N-[2-(5-Chloro-1-benzothiophen-3-yl)ethyl]-4-(dimethylamino)but-2-enamide. These include:
1. Further studies on the mechanism of action of this compound and its interactions with different receptors and ion channels.
2. Development of more specific and potent analogs of this compound for use in various applications.
3. Investigation of the potential applications of this compound in other fields, such as cardiovascular disease and inflammation.
4. Clinical trials to evaluate the safety and efficacy of this compound in humans.
5. Development of novel drug delivery systems for this compound to improve its bioavailability and reduce potential toxicity.
In conclusion, this compound is a chemical compound with promising properties in the areas of pain management, cancer treatment, and neuroscience. Further research is needed to fully understand its mechanism of action and potential applications in other fields.
合成方法
The synthesis of (E)-N-[2-(5-Chloro-1-benzothiophen-3-yl)ethyl]-4-(dimethylamino)but-2-enamide involves several steps. The first step involves the preparation of 5-chloro-1-benzothiophene-3-carboxylic acid, which is then reacted with 2-aminoethanol to form 2-(5-chloro-1-benzothiophen-3-yl)ethylamine. This intermediate is then reacted with 2-bromo-4-(dimethylamino)but-2-enenitrile to form the final product.
科学研究应用
The scientific research on (E)-N-[2-(5-Chloro-1-benzothiophen-3-yl)ethyl]-4-(dimethylamino)but-2-enamide has focused on its potential applications in pain management, cancer treatment, and neuroscience. In pain management, this compound has been found to be a potent antagonist of the P2X3 receptor, which is involved in the transmission of pain signals. In cancer treatment, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis. In neuroscience, this compound has been found to modulate the activity of ion channels and receptors, which could have implications for the treatment of neurological disorders.
属性
IUPAC Name |
(E)-N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2OS/c1-19(2)9-3-4-16(20)18-8-7-12-11-21-15-6-5-13(17)10-14(12)15/h3-6,10-11H,7-9H2,1-2H3,(H,18,20)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDOKSNDPBRZGS-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCCC1=CSC2=C1C=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCCC1=CSC2=C1C=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-ethyl 5-(3-(3,4-dimethoxyphenyl)acrylamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2569460.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-[(2-methoxyethyl)amino]-5-nitrobenzoate](/img/structure/B2569461.png)
![3-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2569462.png)
![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]butanamide](/img/structure/B2569463.png)
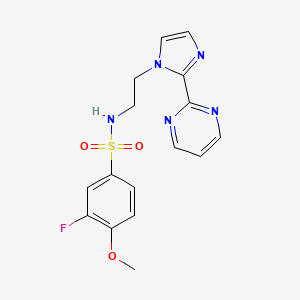
![5-[4-Chloro-1-(2,2-difluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2569467.png)
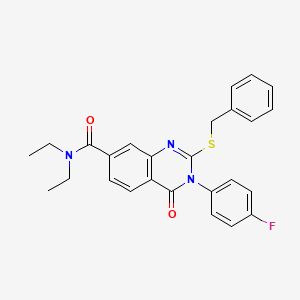
![2,6-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2569470.png)

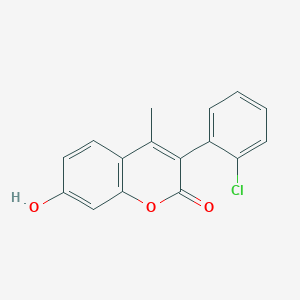
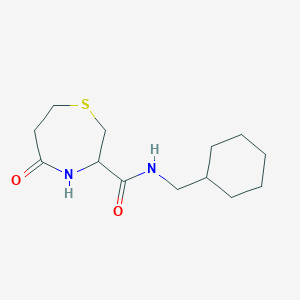
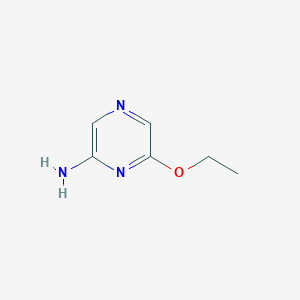
![1,7-dimethyl-3-(2-methylallyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2569482.png)
![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2569483.png)